molecular formula C17H16ClNO3 B2815858 [(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE CAS No. 1798043-58-9

[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE

Cat. No.: B2815858
CAS No.: 1798043-58-9
M. Wt: 317.77
InChI Key: ROIGBYCYMBCCIK-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is a synthetic organic compound featuring a carbamoyl-ester backbone with aromatic substituents. Structurally, it consists of:

  • A 4-chlorophenyl carbamoyl group (CONH-C₆H₄-Cl) linked to a methyl ester.
  • A 2-(4-methylphenyl)acetate moiety (CH₃-C₆H₄-CH₂-COO-).

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-2-4-13(5-3-12)10-17(21)22-11-16(20)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGBYCYMBCCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 4-chlorophenyl isocyanate with methyl 2-(4-methylphenyl)acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency, and purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcomes

Comparison with Similar Compounds

Substituent Impact on Lipophilicity

  • The target compound ’s 4-methylphenyl group enhances lipophilicity compared to the chloromethyl group in Methyl 2-[4-(chloromethyl)phenyl]acetate, as methyl substituents are less polar than chloromethyl .
  • Compounds with 3-chlorophenyl carbamoyl groups (e.g., 4a–i) exhibit lower log k values (1.8–3.2) compared to 4-chlorophenyl analogs, suggesting that para-substitution increases lipophilicity due to reduced steric hindrance .

Biological Activity

[(4-Chlorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is an organic compound with significant potential for biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H17ClN2O3
  • Molecular Weight : 336.78 g/mol
  • CAS Number : 391239-68-2

The compound features a carbamate structure that contributes to its biological reactivity. The presence of the chlorophenyl group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Carbamate Intermediate : Reaction of 4-chlorophenyl isocyanate with methanol.
  • Esterification : The carbamate is then reacted with 2-(4-methylphenyl)acetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

The compound acts primarily as an enzyme inhibitor, targeting specific metabolic pathways. It binds to active sites on enzymes, blocking substrate access and altering enzymatic activity. This mechanism can lead to various biological effects, including:

  • Inhibition of Metabolic Enzymes : Disruption of key metabolic processes.
  • Potential Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by affecting cancer cell metabolism .

Pharmacological Studies

Recent studies have highlighted the compound's potential in medicinal chemistry:

  • Anticancer Properties : In vitro assays have shown that the compound can reduce cell viability in several cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human ovarian adenocarcinoma cells. The compound was found to induce apoptosis and inhibit cell proliferation significantly. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, indicating a promising avenue for cancer therapy .

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested against several key metabolic enzymes. It demonstrated effective inhibition of glucokinase, which plays a crucial role in glucose metabolism. This inhibition could have implications for diabetes management by influencing insulin sensitivity and glucose homeostasis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructureBiological Activity
[(3-Chlorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetateSimilar carbamate structureModerate enzyme inhibition
[(4-Methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetateLacks chlorine substitutionLower anticancer activity

This comparison illustrates that the presence of specific substituents significantly influences the biological properties and efficacy of these compounds.

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